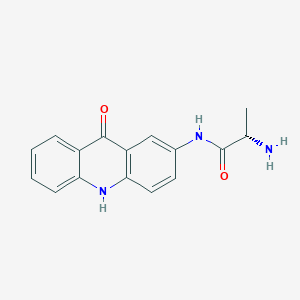
Ethanone,1-(3,4-dichloro-5-nitro-2-furanyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethanone, 1-(3,4-dichloro-5-nitro-2-furanyl)-: is a chemical compound with the molecular formula C6H3Cl2NO4 . It is characterized by the presence of a furan ring substituted with dichloro and nitro groups, making it a compound of interest in various chemical and industrial applications .
Méthodes De Préparation
The synthesis of Ethanone, 1-(3,4-dichloro-5-nitro-2-furanyl)- typically involves the nitration of a suitable furan derivative followed by chlorination. The reaction conditions often require the use of strong acids like sulfuric acid and nitric acid for nitration, and chlorine gas or other chlorinating agents for the chlorination step . Industrial production methods may involve continuous flow reactors to ensure consistent quality and yield of the product.
Analyse Des Réactions Chimiques
Ethanone, 1-(3,4-dichloro-5-nitro-2-furanyl)- undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Reduction: The compound can be reduced to form different derivatives, depending on the reagents and conditions used.
Substitution: The chlorine atoms can be substituted with other groups using nucleophilic substitution reactions.
Common reagents used in these reactions include hydrogen gas, catalysts like palladium on carbon, and nucleophiles like amines or thiols. Major products formed from these reactions include amino derivatives, substituted furans, and other functionalized compounds.
Applications De Recherche Scientifique
Ethanone, 1-(3,4-dichloro-5-nitro-2-furanyl)- has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a lead compound for the development of new pharmaceuticals.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of Ethanone, 1-(3,4-dichloro-5-nitro-2-furanyl)- involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to antimicrobial effects. The dichloro groups enhance the compound’s stability and reactivity, making it a versatile intermediate in chemical synthesis .
Comparaison Avec Des Composés Similaires
Ethanone, 1-(3,4-dichloro-5-nitro-2-furanyl)- can be compared with other similar compounds such as:
- Ethanone, 1-(2,5-dichloro-3-nitrophenyl)-
- Ethanone, 1-(4,5-dihydro-2-methyl-5-nitro-4-phenyl-3-furanyl)-
These compounds share similar structural features but differ in their specific substituents and reactivity. The presence of different substituents can significantly affect their chemical properties and applications .
Propriétés
Numéro CAS |
122587-20-6 |
|---|---|
Formule moléculaire |
C6H3Cl2NO4 |
Poids moléculaire |
223.99 g/mol |
Nom IUPAC |
1-(3,4-dichloro-5-nitrofuran-2-yl)ethanone |
InChI |
InChI=1S/C6H3Cl2NO4/c1-2(10)5-3(7)4(8)6(13-5)9(11)12/h1H3 |
Clé InChI |
XFXWVERCUJGBEA-UHFFFAOYSA-N |
SMILES |
CC(=O)C1=C(C(=C(O1)[N+](=O)[O-])Cl)Cl |
SMILES canonique |
CC(=O)C1=C(C(=C(O1)[N+](=O)[O-])Cl)Cl |
| 122587-20-6 | |
Synonymes |
Ethanone, 1-(3,4-dichloro-5-nitro-2-furanyl)- |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.












![2-Benzyl-2-azabicyclo[2.2.1]hept-5-ene](/img/structure/B55010.png)



